Cas no 172486-22-5 ((2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate)
![(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate structure](https://it.kuujia.com/scimg/cas/172486-22-5x500.png)
172486-22-5 structure
Nome del prodotto:(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
- [6,10-Diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,
- (2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dime
- [ "" ]
- 172486-22-5
- [(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate
- AKOS040761289
- (2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate
-
- Inchi: 1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3
- Chiave InChI: ZJRNRUMUBVLZKF-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C1C2C(=C)C(CC(C2(C)C(C(C2=C(C)C(CC12C(C)(C)O)O)O)OC(C1C=CC=CC=1)=O)OC(C)=O)O
Proprietà calcolate
- Massa esatta: 572.26214747g/mol
- Massa monoisotopica: 572.26214747g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 41
- Conta legami ruotabili: 8
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 160
- XLogP3: 0.7
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 694.2±55.0 °C at 760 mmHg
- Punto di infiammabilità: 218.8±25.0 °C
- Solubilità: Quasi insolubile (0,016 g/l) (25°C),
- Pressione di vapore: 0.0±2.3 mmHg at 25°C
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3314-1 mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3314-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN3314-1 mL * 10 mM (in DMSO) |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
A2B Chem LLC | AE97220-1mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 97.5% | 1mg |
$699.00 | 2024-04-20 | |
TargetMol Chemicals | TN3314-1 ml * 10 mm |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
TargetMol Chemicals | TN3314-5 mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
A2B Chem LLC | AE97220-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 97.5% | 5mg |
$844.00 | 2024-04-20 |
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate Letteratura correlata
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
5. Book reviews
172486-22-5 ((2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate) Prodotti correlati
- 1805148-25-7(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-iodopyridine-5-carboxylate)
- 1226181-52-7(2-1-(2-methoxyphenyl)cyclopropylethan-1-amine)
- 2034318-64-2(2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide)
- 107937-17-7(1-Propyl-2,3-dimethylimidazolium bromide)
- 2172098-74-5(1-(3-fluoro-2-hydroxypropyl)-1H-pyrazole-4-carbaldehyde)
- 4535-78-8(2-PROPANAMINE, N-(2-CHLOROETHYL)-2-METHYL-, HYDROCHLORIDE)
- 1806763-76-7(Ethyl 4-(bromomethyl)-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-acetate)
- 2172030-34-9(1-2-(hydroxymethyl)-7-oxabicyclo2.2.1heptan-2-ylcyclohexan-1-ol)
- 1785170-52-6(3-Amino-2-(4-chloro-3-methoxyphenyl)propanoic acid)
- 2171412-56-7(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3-methylpyrrolidine-3-carboxylic acid)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
